OPC-28326
Overview
Description
OPC-28326 is a selective peripheral vasodilator and an antagonist of alpha-2-adrenergic receptors. It has been investigated for its potential use in treating peripheral vascular diseases and Raynaud’s syndrome. At low doses, this compound selectively increases femoral blood flow due to its inhibitory action on alpha-2C-adrenoceptors while having minimal effects on systemic blood pressure, heart rate, and other blood flows .
Preparation Methods
The synthesis of OPC-28326 involves several steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are proprietary and not widely published.
Chemical Reactions Analysis
OPC-28326 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
OPC-28326 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the effects of alpha-2-adrenergic receptor antagonism.
Biology: this compound is used in biological studies to investigate its effects on blood flow and vascular function.
Medicine: The compound is being investigated for its potential therapeutic use in treating peripheral vascular diseases and Raynaud’s syndrome.
Industry: This compound is used in the development of new pharmaceuticals targeting alpha-2-adrenergic receptors
Mechanism of Action
OPC-28326 exerts its effects by selectively inhibiting alpha-2C-adrenoceptors. This inhibition leads to vasodilation in the femoral arterial bed, increasing blood flow while having minimal effects on systemic blood pressure and other blood flows. The molecular targets of this compound include alpha-2C-adrenoceptors, and it has also shown selectivity for alpha-2B-adrenoceptors .
Comparison with Similar Compounds
OPC-28326 is unique in its selective action on alpha-2C-adrenoceptors, making it distinct from other alpha-2-adrenergic receptor antagonists. Similar compounds include:
Dapiprazole Hydrochloride: An alpha-adrenergic receptor antagonist used to reverse mydriasis.
Detomidine Hydrochloride: An alpha-2-adrenergic agonist used as a sedative and analgesic.
Yohimbine: An alpha-2-adrenergic receptor antagonist used to treat erectile dysfunction and as a veterinary drug
This compound’s selectivity for alpha-2C-adrenoceptors and its minimal systemic effects make it a promising candidate for treating specific vascular conditions.
Biological Activity
OPC-28326 is a novel compound with significant biological activity, particularly noted for its role as a selective peripheral vasodilator. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies that illustrate its potential therapeutic applications.
Chemical Profile
- Chemical Formula : CHClNO
- Molecular Weight : 476.051 g/mol
- Drug Class : Investigational small molecule
This compound primarily acts as an antagonist at the alpha-2C and alpha-2B adrenergic receptors. At low doses, it selectively vasodilates the femoral arterial bed while exhibiting minimal effects on systemic blood pressure and other vascular territories. This selectivity is crucial for its potential use in treating peripheral vascular diseases and conditions like Raynaud's syndrome .
Pharmacological Effects
- Vasodilation : this compound has been shown to significantly reduce noradrenaline-induced vasoconstriction in isolated human arteries. It preferentially inhibits the late peak of neurogenic vasoconstriction, suggesting its utility in managing conditions characterized by excessive vasoconstriction .
- Angiogenesis : Recent studies indicate that this compound promotes angiogenesis by increasing the proliferation of non-myocyte populations in infarcted tissues while reducing apoptosis. This effect could be beneficial in recovery from ischemic injuries .
- Tolerability : Clinical trials have reported that doses of 10 mg and 40 mg were well tolerated among patients with Raynaud's syndrome, indicating a favorable safety profile .
Table 1: Summary of Key Studies on this compound
Detailed Findings from Notable Research
- Vasodilation Mechanism : In a study involving isolated human arteries, this compound was shown to effectively inhibit both early and late peaks of neurogenic vasoconstriction, with the late response being more significantly affected . This suggests that this compound may be particularly useful in conditions where neurogenic factors contribute to vascular dysfunction.
- Angiogenic Effects : Another pivotal study demonstrated that this compound not only promotes vascular dilation but also enhances angiogenesis by modulating cell survival pathways in ischemic tissues, thus facilitating better recovery post-infarction .
- Clinical Observations : In clinical settings, patients administered this compound reported improved symptoms associated with peripheral vascular diseases without significant adverse effects, reinforcing its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-5-24(30)27-25-19(2)17-22(18-20(25)3)26(31)29-15-12-23(13-16-29)28(4)14-11-21-9-7-6-8-10-21/h6-10,17-18,23H,5,11-16H2,1-4H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESKMDLUOAVUJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167626-17-7 | |
Record name | OPC-28326 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167626177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OPC-28326 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77QB6Y63UM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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